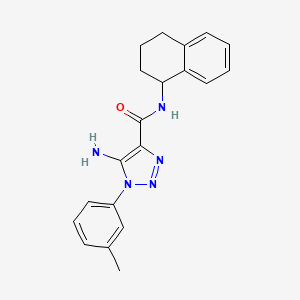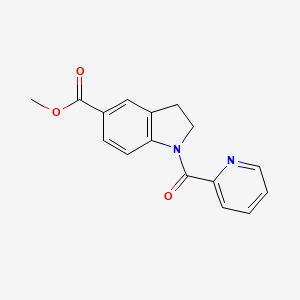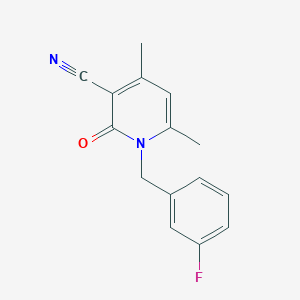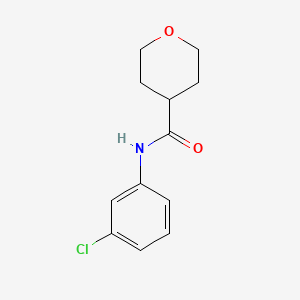![molecular formula C13H12ClN3O B7539374 azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone, also known as CP-544326, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of inflammatory cytokines and to reduce pain in models of acute and chronic pain. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
実験室実験の利点と制限
One advantage of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have good oral bioavailability and has a long half-life in animals. However, one limitation of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its effectiveness against different types of cancer and to investigate its mechanism of action in cancer cells. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-inflammatory properties, and further studies are needed to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, there is potential for the development of analogs of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone with improved solubility and selectivity for COX-2.
合成法
The synthesis of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone involves the reaction of 2-chloroacetophenone with hydrazine hydrate to form 2-chlorophenylhydrazine. This is then reacted with 3-methyl-2-butanone to form the corresponding pyrazoline intermediate. The final step involves the reaction of the pyrazoline intermediate with azetidine-2,4-dione to form azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone.
科学的研究の応用
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and pain. It has been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
特性
IUPAC Name |
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13(18)17-6-3-7-17/h1-2,4-5,8H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGUIZUZUJGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)

![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)


![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
